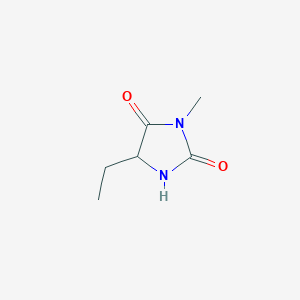

5-Ethyl-3-methylimidazolidine-2,4-dione

Description

BenchChem offers high-quality 5-Ethyl-3-methylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-3-methylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

5-ethyl-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C6H10N2O2/c1-3-4-5(9)8(2)6(10)7-4/h4H,3H2,1-2H3,(H,7,10) |

InChI Key |

XHPQMYVMTQWHGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)N(C(=O)N1)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 5-Ethyl-3-methylimidazolidine-2,4-dione: A Technical Whitepaper

Executive Summary

In the landscape of drug development and pharmacokinetic profiling, the hydantoin scaffold (imidazolidine-2,4-dione) serves as a cornerstone for numerous centrally acting therapeutics, particularly antiepileptic drugs (AEDs). As a Senior Application Scientist, mapping the exact physicochemical properties and synthetic routes of core pharmacophores is essential. 5-Ethyl-3-methylimidazolidine-2,4-dione (CAS: 36650-99-4)[1], commonly referred to as 5-ethyl-3-methylhydantoin, is a critical structural analog and metabolic reference standard.

This whitepaper provides an in-depth technical guide on the physicochemical properties, metabolic relevance, and a self-validating synthetic methodology for 5-Ethyl-3-methylimidazolidine-2,4-dione.

Metabolic Relevance: The Epoxide-Diol Pathway

Understanding 5-ethyl-3-methylimidazolidine-2,4-dione requires examining its role as the stable core in the biotransformation of complex AEDs like mephenytoin (5-ethyl-3-methyl-5-phenylhydantoin).

During Phase I hepatic metabolism, the electron-rich phenyl ring of mephenytoin undergoes Cytochrome P450-mediated oxidation. This generates a highly reactive and potentially toxic arene oxide (epoxide) intermediate , which is capable of alkylating cellular macromolecules and causing idiosyncratic toxicities. To mitigate this, the enzyme epoxide hydrolase rapidly intercepts the intermediate, adding water to yield a stable dihydrodiol metabolite: (5-dihydroxycyclohexadienyl)-5-ethyl-3-methylhydantoin[2].

Throughout this violent oxidative process, the 5-ethyl-3-methylhydantoin core remains structurally intact , acting as the robust metabolic anchor[3]. For researchers, synthesizing and utilizing 5-ethyl-3-methylimidazolidine-2,4-dione as a reference standard is vital for calibrating LC-MS/MS assays to track these degradation pathways.

Biotransformation of mephenytoin into 5-ethyl-3-methylhydantoin derivatives via epoxide-diol pathway.

Physicochemical and Thermodynamic Profiling

The behavior of 5-Ethyl-3-methylimidazolidine-2,4-dione in both biological matrices and synthetic solvents is dictated by its distinct thermodynamic profile. The presence of the N3-methyl group eliminates one hydrogen bond donor compared to its unsubstituted precursor, significantly altering its lipophilicity and pKa landscape.

Table 1: Physicochemical Properties

| Property | Value | Experimental / Predictive Context |

| IUPAC Name | 5-Ethyl-3-methylimidazolidine-2,4-dione | Standardized nomenclature[4] |

| CAS Registry Number | 36650-99-4 | Primary identifier for chemical sourcing[1] |

| Molecular Formula | C6H10N2O2 | Essential for exact mass calculations |

| Molecular Weight | 142.16 g/mol | Target for mass spectrometry (m/z 143 [M+H]+)[5] |

| Stereochemistry | Chiral center at C5 | Exists as distinct (R) and (S) enantiomers |

| LogP (Predicted) | ~0.2 - 0.5 | Moderate lipophilicity; ensures membrane permeability |

| pKa (N1-H) | ~11.0 | Weakly acidic; remains protonated under physiological pH |

| pKa (N3-H) | ~8.5 (in precursor) | Highly acidic; primary target for regioselective alkylation |

Regioselective Synthesis: Methodological Causality

To synthesize 5-Ethyl-3-methylimidazolidine-2,4-dione, researchers typically perform a regioselective N-alkylation of 5-ethylimidazolidine-2,4-dione using methyl iodide[5]. In drug development, a protocol is only as good as its mechanistic logic. Below is a self-validating, step-by-step methodology detailing the causality behind each experimental parameter.

Step-by-step synthetic workflow and validation for 5-Ethyl-3-methylimidazolidine-2,4-dione.

Step-by-Step Protocol

Phase 1: Regioselective Deprotonation

-

Action: Dissolve 1.00 g of 5-ethylimidazolidine-2,4-dione in 15 mL of anhydrous N,N-Dimethylformamide (DMF) under nitrogen. Add 1.2 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir for 30 minutes.

-

Causality: The hydantoin ring possesses two nitrogen atoms with distinct acidities. The N3 proton is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4), lowering its pKa to approximately 8.5. The N1 proton has a higher pKa of ~11.0. Utilizing a mild base like K₂CO₃ selectively deprotonates N3 without abstracting the N1 proton, dictating the regiochemistry. DMF is selected because it aggressively solvates the potassium cation, leaving the hydantoin anion "naked" and highly nucleophilic.

Phase 2: Electrophilic N-Alkylation

-

Action: Cool the reaction mixture to 0°C. Add methyl iodide (0.51 mL, ~1.1 eq) dropwise. Allow to warm to room temperature and stir for 4 hours[5].

-

Causality: Methyl iodide is a potent electrophile. Initiating the reaction at 0°C controls the exothermic Sₙ2 pathway. Lower temperatures suppress competing O-alkylation at the carbonyl oxygens (which act as harder nucleophiles) and prevent thermal runaway that could induce ring-opening hydrolysis.

Phase 3: Quenching and Biphasic Extraction

-

Action: Quench the reaction with 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Causality: Water neutralizes unreacted base and forces the highly polar DMF into the aqueous layer. Ethyl acetate, being moderately polar, efficiently partitions the newly methylated, more lipophilic 5-ethyl-3-methylimidazolidine-2,4-dione into the organic phase.

Phase 4: Chromatographic Isolation

-

Action: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane:EtOAc 7:3).

-

Causality: Na₂SO₄ removes residual water that could degrade the silica stationary phase. The 7:3 Hexane:EtOAc gradient exploits the reduced polarity of the N3-methylated product compared to the N-H precursor, allowing the target compound to elute rapidly and cleanly.

Phase 5: Self-Validating Analytical Confirmation

-

Action: Subject the purified isolate to LC-MS (ESI+) and ¹H NMR.

-

Causality: A true self-validating protocol requires orthogonal confirmation. LC-MS must yield a dominant[M+H]+ peak at m/z 143 [6]. ¹H NMR must show the disappearance of the N3-H broad singlet and the emergence of a sharp ~3.0 ppm singlet integrating to 3 protons (N-CH₃), confirming regioselective N-alkylation rather than unwanted O-alkylation.

References

-

Title: Evidence for the epoxide-diol pathway in the biotransformation of mephenytoin Source: Epilepsia / PubMed (National Institutes of Health) URL: [Link]

- Title: US Patent Application Publication: US 2013/0040930 A1 (Novel Amide Derivative)

Sources

- 1. 1955505-91-5|3,5-Dimethylimidazolidin-4-one hydrochloride|BLD Pharm [bldpharm.com]

- 2. Evidence for the epoxide-diol pathway in the biotransformation of mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for the epoxide-diol pathway in the biotransformation of mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS:1008961-08-7, 2-(2,5-二氧代-1-丙基咪唑烷-4-基)乙酸-毕得医药 [bidepharm.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Thermodynamic stability of 5-Ethyl-3-methylimidazolidine-2,4-dione derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Ethyl-3-methylimidazolidine-2,4-dione Derivatives

Abstract

Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, including anticonvulsants and antiarrhythmics.[1][2] The therapeutic efficacy, safety, and shelf-life of these active pharmaceutical ingredients (APIs) are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing the stability of 5-Ethyl-3-methylimidazolidine-2,4-dione and related derivatives. It synthesizes theoretical principles with practical experimental methodologies and computational insights to offer researchers and drug development professionals a robust framework for assessing and predicting the stability of this important class of compounds.

Part 1: The Hydantoin Core - Structure and Significance

The imidazolidine-2,4-dione ring is a five-membered heterocyclic ureide. Its structure, featuring two carbonyl groups and two nitrogen atoms, allows for extensive substitution, creating a diverse chemical space for drug discovery.[3] The specific compound, 5-Ethyl-3-methylimidazolidine-2,4-dione, is a chiral derivative with substituents at positions critical to its pharmacological and physicochemical properties.

Understanding thermodynamic stability is paramount in drug development. It dictates a compound's tendency to decompose under various environmental conditions (temperature, pH, light, oxygen), which directly impacts its formulation, storage, and ultimately, its safety and efficacy. A thermodynamically stable molecule possesses low internal energy; conversely, unstable, high-energy molecules are more prone to degradation.[4][5]

Caption: Primary degradation pathways for the hydantoin ring.

Part 4: Experimental Protocols for Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a hydantoin derivative.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point and enthalpy of fusion, providing insights into the purity and crystalline structure of the compound. [1][6]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is the primary method for determining the thermal decomposition profile and identifying the temperature at which significant degradation begins. [1][7]

Combustion Calorimetry

To obtain fundamental thermodynamic data, static bomb combustion calorimetry is the gold standard. [1][8][6]This technique measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment. From the energy of combustion, the standard molar enthalpy of formation (ΔH°f) can be calculated, which is a direct measure of the compound's energetic state. [1]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and pathways, which is a regulatory requirement in drug development.

Objective: To assess the stability of a 5-Ethyl-3-methylimidazolidine-2,4-dione derivative under hydrolytic, oxidative, and photolytic stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M or 1 M HCl. [7] * Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the sample before analysis.

-

-

Basic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M or 1 M NaOH. [7] * Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Neutralize the sample before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store at room temperature, protected from light, for a defined period.

-

-

Photostability:

-

Expose the solid compound and the stock solution to a controlled light source (as per ICH Q1B guidelines).

-

Maintain a dark control sample in parallel.

-

-

Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (typically with UV and/or Mass Spectrometric detection) to quantify the parent compound and detect any degradation products.

Caption: Experimental workflow for a forced degradation study.

Part 5: Data Summary and Conclusion

While specific thermodynamic values for 5-Ethyl-3-methylimidazolidine-2,4-dione are not broadly published, data for related structures provide a valuable baseline for comparison.

| Compound | Property | Value (kJ·mol⁻¹) | Method |

| Hydantoin (Parent) | ΔH°sub (298.15 K) | 116.3 ± 0.7 | Calorimetry |

| Hydantoin (Parent) | ΔH°f (crystal, 298.15 K) | -448.6 ± 1.1 | Combustion Calorimetry |

| 1-Methylhydantoin | ΔH°f (crystal, 298.15 K) | -486.6 ± 1.1 | Combustion Calorimetry |

Table compiled from data in references.[1][6]

The thermodynamic stability of 5-Ethyl-3-methylimidazolidine-2,4-dione derivatives is a critical attribute that must be thoroughly characterized to ensure the development of safe and effective pharmaceuticals. The stability of the core hydantoin ring is governed by its inherent electronic structure and is primarily challenged by hydrolysis, oxidation, and thermal stress. Substituents at the N1, N3, and C5 positions play a decisive role in modulating this stability. A comprehensive evaluation strategy, combining thermal analysis (DSC/TGA), combustion calorimetry, and systematic forced degradation studies, is essential. These experimental approaches, supported by computational modeling, provide the necessary insights to guide lead optimization, formulation design, and the establishment of appropriate storage conditions for this vital class of therapeutic agents.

References

-

Faris, H. S., & Safi, Z. S. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry, 30(3), 1045-1054. Available from: [Link]

-

Faris, H. S., & Safi, Z. S. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. ResearchGate. Available from: [Link]

-

Safi, Z. S. (2011). A DFT study of solvation effects and NBO analysis on the tautomerism of 1-substituted hydantoin. Arabian Journal of Chemistry, 4(3), 331-336. Available from: [Link]

-

Ingold, C. K., Sako, S., & Thorpe, J. F. (1922). CXLIII.—The influence of substituents on the formation and stability of heterocyclic compounds. Part I. Hydantoins. Journal of the Chemical Society, Transactions, 121, 1177-1198. Available from: [Link]

-

Ramos, F., et al. (2017). Experimental and Computational Study of the Energetics of Hydantoin and 2-Thiohydantoin. ResearchGate. Available from: [Link]

-

Albayrak Halaç, F., et al. (2025). Thermal-Mediated Synthesis of Hydantoin Derivatives from Amino Acids via Carbodiimide Reagents. ResearchGate. Available from: [Link]

-

Ramos, F., et al. (2022). Thermochemical Study of 1-Methylhydantoin. Molecules, 27(2), 526. Available from: [Link]

-

Various Authors. (n.d.). Hydrolysis of hydantoin to hydantoin acid. ResearchGate. Available from: [Link]

-

Tan, W. S., et al. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Tunku Abdul Rahman University of Management and Technology. Available from: [Link]

-

Kapetanović, I. M., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Journal of the Serbian Chemical Society, 76(9), 1259-1273. Available from: [Link]

-

El-Sayed, M. F. (1993). The Enthalpy of Combustion and Formation of Hydantoin. Thermochimica Acta, 217, 287-292. Available from: [Link]

-

Various Authors. (n.d.). Synthesis of hydantoin derivatives. ResearchGate. Available from: [Link]

-

Selva, M., et al. (1992). Studies on hydantoin. Part 2. Substituent effects in 3-arylhydantoins on the formation of aryl isocyanate ions... Journal of the Chemical Society, Perkin Transactions 2, (4), 599-605. Available from: [Link]

-

Kumar, V. (2020). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Thieme Chemistry. Available from: [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Available from: [Link]

-

Reddit User Discussion. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. Available from: [Link]

-

Zhang, H., et al. (2021). Study on the Formation of Glycine by Hydantoin and Its Kinetics. Scientific Reports, 11, 10795. Available from: [Link]

-

Prep101 MCAT Forum. (2020). AAMC FL 3 Question - Chemistry. Available from: [Link]

Sources

- 1. Thermochemical Study of 1-Methylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 4. reddit.com [reddit.com]

- 5. AAMC FL 3 Question - Chemistry - Prep101 - Prep101 MCAT Forum [portal.prep101.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

The Rising Therapeutic Potential of 3-Methyl-Substituted Hydantoins: A Bioactivity Review

Abstract

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its myriad derivatives, 3-methyl-substituted hydantoins have emerged as a particularly promising class, exhibiting a diverse range of biological activities. This in-depth technical guide provides a comprehensive review of the current state of research into the bioactivity of these compounds, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. We will delve into the synthetic strategies employed for their preparation, explore the structure-activity relationships that govern their efficacy, and detail the experimental protocols used to evaluate their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 3-methyl-substituted hydantoins in the pursuit of novel therapeutics.

Introduction: The Enduring Significance of the Hydantoin Moiety

Hydantoins, or imidazolidine-2,4-diones, are a class of heterocyclic compounds that have long captured the attention of medicinal chemists.[1] Their rigid, planar structure, featuring two carbonyl groups and two nitrogen atoms, provides a versatile scaffold for the introduction of various substituents, allowing for the fine-tuning of their physicochemical and pharmacological properties.[3] The biological activity of hydantoin derivatives is profoundly influenced by the nature of the substituents at the N-1, N-3, and C-5 positions of the ring.[1]

The therapeutic journey of hydantoins began with the discovery of the anticonvulsant properties of phenytoin (5,5-diphenylhydantoin) in 1938.[4][5] Since then, the hydantoin core has been incorporated into a wide array of drugs with diverse clinical applications, including antiarrhythmics, antibacterials, and skeletal muscle relaxants.[6][7] The substitution of a methyl group at the N-3 position has been shown to be a key modification that can significantly impact the biological activity profile of the hydantoin scaffold. This guide will specifically explore the rich and varied bioactivities of these 3-methyl-substituted analogs.

Synthetic Strategies for 3-Methyl-Substituted Hydantoins

The efficient synthesis of 3-methyl-substituted hydantoins is a critical first step in the exploration of their biological activities. Several synthetic routes have been developed, ranging from classical methods to more modern, one-pot procedures.

A prevalent and efficient method involves the reaction of α-amino methyl ester hydrochlorides with carbamates to form ureido derivatives, which then undergo cyclization under basic conditions to yield the desired 3-substituted hydantoins.[6] This approach is advantageous as it avoids the use of hazardous reagents like isocyanates.[6]

Another common strategy is the Bucherer-Bergs reaction, which is a multicomponent reaction involving a carbonyl compound, potassium or sodium cyanide, and ammonium carbonate.[8][9] While this method is versatile for producing 5-substituted hydantoins, subsequent N-methylation is required to obtain the 3-methyl derivatives.

The Urech hydantoin synthesis offers another pathway, where α-amino acids react with potassium cyanate and hydrochloric acid to form ureido derivatives that are then cyclized.[9]

Representative Experimental Protocol: One-Pot Synthesis from Carbamates

This protocol is adapted from the work of Tanwar et al. (2017) and provides a safe and efficient method for the synthesis of 3-substituted hydantoins.[6]

Materials:

-

α-Amino methyl ester hydrochloride

-

Carbamate

-

Acetonitrile

-

Triethylamine

-

Sodium hydroxide (NaOH)

Procedure:

-

To a solution of α-amino methyl ester hydrochloride in a 2:1 mixture of acetonitrile and triethylamine, add the carbamate.

-

Stir the reaction mixture at room temperature for the appropriate time to allow for the formation of the ureido intermediate.

-

Add a solution of NaOH to induce cyclization.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the desired 3-substituted hydantoin.[6]

Caption: Workflow for the one-pot synthesis of 3-methyl-substituted hydantoins.

Anticonvulsant Activity: A Legacy of Neurological Applications

The hydantoin scaffold is most famously associated with its anticonvulsant properties, and 3-methyl-substituted derivatives are no exception.[4][5] The prototypical anticonvulsant, phenytoin, exerts its effects by stabilizing the inactive state of voltage-gated sodium channels, thereby reducing electrical conductance among neurons.[4] Methylation at the N-3 position can modulate this activity.

For instance, 3-methoxymethyl-5-ethyl-5-phenylhydantoin has demonstrated efficacy against both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures, suggesting a broad spectrum of anticonvulsant activity.[10] In contrast, some studies have shown that N-methylation of the hydantoin ring can decrease anticonvulsant activity in certain contexts.[11] This highlights the critical role of the substituent at the N-3 position in determining the pharmacological profile.

Mechanism of Action: Targeting Ion Channels

The primary mechanism of action for many anticonvulsant hydantoins involves the modulation of voltage-gated sodium channels.[4] By binding to the channel, these compounds stabilize its inactive state, which limits the repetitive firing of action potentials that is characteristic of seizures.

Caption: Mechanism of anticonvulsant action of 3-methyl-substituted hydantoins.

Evaluation of Anticonvulsant Activity: MES and PTZ Models

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate the efficacy of potential anticonvulsant drugs.[10]

Maximal Electroshock (MES) Test:

-

Administer the test compound (e.g., 3-methyl-substituted hydantoin) to the animal model (typically mice or rats) at various doses.

-

After a predetermined time, apply a brief electrical stimulus through corneal or ear electrodes to induce a seizure.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its efficacy against generalized tonic-clonic seizures.[10]

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer the test compound to the animal model.

-

After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.

-

Observe the animal for the onset of clonic seizures.

-

The ability of the compound to prevent or delay the onset of clonic seizures indicates its potential efficacy against absence seizures.[10]

Antimicrobial Activity: A New Frontier in Infectious Disease

In an era of increasing antimicrobial resistance, the discovery of new classes of antibacterial agents is of paramount importance. Hydantoin derivatives have shown promise in this area, and 3-methyl substitution can play a significant role in their antimicrobial profile.[12][13]

Studies have shown that certain 3-substituted hydantoins exhibit antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[12] For example, some 3-n-butyl substituted benzalhydantoins have demonstrated high activity and selectivity against specific microorganisms.[12] The mechanism of antimicrobial action for many hydantoin derivatives involves the disruption of the bacterial cell membrane integrity, leading to cell death.[14]

Structure-Activity Relationship (SAR) in Antimicrobial Hydantoins

The antimicrobial potency of 3-methyl-substituted hydantoins is highly dependent on the nature of other substituents on the hydantoin ring and any appended moieties. For instance, in a series of hydantoin derivative dimers, the nature of the linker connecting the two hydantoin cores was found to be crucial for antibacterial activity.[14] Lipophilicity and the presence of cationic charged groups can also enhance antimicrobial activity.[13]

| Compound Class | Key Structural Features | Observed Antimicrobial Activity | Reference |

| Benzalhydantoins | 3-n-butyl substitution | High activity and selectivity against specific bacteria. | [12] |

| Hydantoin Dimers | Biphenyl linker | Preferred over phenyl or terphenyl linkers for broad-spectrum activity. | [14] |

| Quinolone-Hydantoin Hybrids | Small substituents at the 6th position of the quinolone ring | Better activity against Gram-positive bacteria. | [15] |

Table 1: Structure-Activity Relationships of Antimicrobial Hydantoins.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (3-methyl-substituted hydantoin)

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare a series of twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the target bacterium.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity or by measuring the optical density at 600 nm.

Anticancer Activity: Targeting Proliferative Disorders

The search for novel anticancer agents has led to the investigation of a wide range of chemical scaffolds, including hydantoins.[16][17] Several 3-methyl-substituted hydantoins have demonstrated significant antiproliferative activity against various human cancer cell lines.[17][18]

The antiproliferative effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and disruption of the mitochondrial membrane potential.[19] The nature and size of the substituent at the N-3 position have been shown to strongly influence the antiproliferative potency.[19] For example, a cyclopentyl-substituted hydantoin was found to be particularly potent against breast adenocarcinoma cells.[19]

In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[18]

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 3-methyl-substituted hydantoin for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[18]

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 3-Benzhydryl-5-phenyl hydantoin | HeLa, MCF7, MiaPaCa-2, H460, SW620 | Moderate Activity | [18] |

| anti-5c (cyclopentyl at N-3) | MCF7 (breast carcinoma) | 4.5 µmol/L | [18] |

| 3-Methyl-9'-fluorenespiro-5-hydantoin | WERI-Rb-1 (retinoblastoma) | Cytotoxic Effect | [17] |

Table 2: Antiproliferative Activity of Selected 3-Substituted Hydantoins.

Conclusion and Future Directions

3-Methyl-substituted hydantoins represent a versatile and promising class of bioactive molecules with demonstrated potential in the treatment of epilepsy, infectious diseases, and cancer. The ease of their synthesis and the tunability of their biological activities through substituent modifications make them an attractive scaffold for further drug discovery efforts.

Future research in this area should focus on:

-

Elucidation of detailed mechanisms of action: While the primary targets for some activities are known, a deeper understanding of the molecular interactions will facilitate the design of more potent and selective compounds.

-

Expansion of structure-activity relationship studies: Systematic exploration of the chemical space around the 3-methyl-hydantoin core will likely lead to the discovery of novel derivatives with improved therapeutic indices.

-

In vivo efficacy and pharmacokinetic studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Development of novel hybrid molecules: Combining the 3-methyl-hydantoin scaffold with other pharmacophores could lead to the development of multi-target drugs with enhanced efficacy and a reduced likelihood of resistance development.[20]

The continued investigation of 3-methyl-substituted hydantoins holds significant promise for the development of the next generation of therapeutics to address unmet medical needs.

References

-

Organic Chemistry Portal. Hydantoin synthesis. [Link]

- Abida, & Siddiqui, N. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.

-

Chen, Y. C., et al. (2019). Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor. ChemMedChem, 14(10), 1029–1038. [Link]

-

Perković, I., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 27(19), 6393. [Link]

-

Li, Y., et al. (2021). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. RSC Medicinal Chemistry, 12(10), 1746–1755. [Link]

-

Hidayat, I. W., et al. (2016). Biological evaluation of certain substituted hydantoins and benzalhydantoins against microbes. IOP Conference Series: Materials Science and Engineering, 107, 012058. [Link]

-

Creighton, A. M., & White, L. (1976). Hydantoins as antitumor agents. Journal of Medicinal Chemistry, 19(3), 451–453. [Link]

-

Ušćumlić, G. S., et al. (2010). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 75(12), 1597-1606. [Link]

-

Marinova, P., et al. (2016). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. Acta Chimica Slovenica, 63(1), 26–32. [Link]

- Bakalov, D., & Petrova, M. (2020). A new synthesis of 3-arylideneamino- and 3-alkylideneamino-substituted hydantoins. Chemistry Proceedings, 1(1), 1.

-

Liang, W., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of Medicinal Chemistry, 60(18), 7793–7805. [Link]

-

Perković, I., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 27(19), 6393. [Link]

- Ciamician, G., & Silber, P. (1905). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Berichte der deutschen chemischen Gesellschaft, 38(2), 1670-1672.

-

Yusof, N. S. M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8. [Link]

-

Al-Warhi, T., et al. (2023). 3′‐Methyl‐4‐thio‐1H‐tetrahydropyranspiro‐5′‐hydantoin platinum complex as a novel potent anticancer agent and xanthine oxidase inhibitor. Applied Organometallic Chemistry, 37(1), e6913. [Link]

-

Pandeya, S. N., et al. (2004). Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 47(6), 1527–1535. [Link]

-

Castelluccio, R. (1952). [Clinical experiences with a new anti-epileptic drug: hydotin (3-methyl-5,5-diphenyl-hydantoin)]. Semana medica, 100(14), 405–408. [Link]

-

Cho, S., et al. (2024). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules, 29(5), 1056. [Link]

-

Kumar Gupta, A., et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry, 25(9), 843-858. [Link]

-

Hernandez-Chaires, C., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Journal of Scientific and Medical Research, 1(1), 1-7. [Link]

-

Perković, I., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 27(19), 6393. [Link]

- Gholap, A. R., et al. (2012). SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(3), 633-638.

-

Kumar, R., et al. (2022). Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. Molecules, 27(14), 4568. [Link]

-

Liu, G., et al. (2004). Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. Journal of Medicinal Chemistry, 47(24), 5993–6002. [Link]

- Wadghane, S., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8.

-

Sumon, M. Z. I., et al. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules: A Personal Account. Synlett, 32(10), 957-975. [Link]

- Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-S), 209-214.

-

Wikipedia. (2023). Hydantoin. [Link]

-

Kumar Gupta, A., et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry, 25(9), 843-858. [Link]

Sources

- 1. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydantoin - Wikipedia [en.wikipedia.org]

- 3. benthamscience.com [benthamscience.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. jddtonline.info [jddtonline.info]

- 6. Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ikm.org.my [ikm.org.my]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Hydantoins as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) [mdpi.com]

- 20. thieme-connect.de [thieme-connect.de]

An In-Depth Technical Guide to the Solubility Profile of 5-Ethyl-3-methylimidazolidine-2,4-dione in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its success. Among these, solubility stands out as a critical determinant of a drug's journey through formulation, manufacturing, and ultimately, its bioavailability in the human body. 5-Ethyl-3-methylimidazolidine-2,4-dione, a derivative of the hydantoin scaffold, represents a class of compounds with significant therapeutic potential. The hydantoin nucleus is a pharmacologically versatile structure, forming the core of various approved drugs.[1] Understanding the solubility profile of such molecules in different organic solvents is not merely an academic exercise; it is a crucial step that informs solvent selection for synthesis and purification, enables robust formulation design, and predicts performance during administration.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine, analyze, and interpret the solubility of 5-Ethyl-3-methylimidazolidine-2,4-dione in a range of common organic solvents. We will move beyond simple data reporting to explain the causality behind experimental choices, detail self-validating protocols, and apply thermodynamic models to extract deeper meaning from the data. The methodologies and principles outlined herein are grounded in established scientific practice and are designed to be directly applicable in a modern research and development setting.

Chapter 1: Theoretical Foundations of Solubility

1.1 Molecular Structure and Polarity Considerations

The solubility behavior of 5-Ethyl-3-methylimidazolidine-2,4-dione is dictated by its molecular structure. The core imidazolidine-2,4-dione ring contains two amide groups, making it a polar moiety with both hydrogen bond donor (N-H) and acceptor (C=O) sites.[1] The presence of the ethyl and methyl substituents at the C5 and N3 positions, respectively, introduces nonpolar, hydrophobic character.

This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent. The fundamental principle of "like dissolves like" provides a strong predictive starting point.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydantoin ring, leading to strong solute-solvent interactions and likely high solubility.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethyl Sulfoxide): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents, as they can only engage in weaker van der Waals interactions with the nonpolar alkyl substituents of the molecule.

1.2 The Concept of Equilibrium Solubility

This guide focuses on determining thermodynamic equilibrium solubility . This is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a specific temperature and pressure, when the system is at equilibrium.[3] At this point, the rate of dissolution of the solid solute is equal to the rate of its precipitation from the solution. Differentiating this from kinetic solubility, which can often represent a temporary, supersaturated state, is crucial for building robust and reproducible formulation processes.[3][4]

Chapter 2: Experimental Determination of Equilibrium Solubility

The gold-standard technique for determining equilibrium solubility is the isothermal shake-flask method.[2][5] This method ensures that the system reaches a true thermodynamic equilibrium, providing reliable and accurate data.[5]

2.1 Detailed Protocol: Isothermal Shake-Flask Method

This protocol describes a self-validating system for determining the solubility of 5-Ethyl-3-methylimidazolidine-2,4-dione at multiple temperatures.

Step 1: Preparation

-

Select a range of analytical-grade organic solvents covering different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene).

-

Accurately weigh an excess amount of solid 5-Ethyl-3-methylimidazolidine-2,4-dione into several sealed glass vials for each solvent. "Excess" is critical to ensure that a solid phase remains at equilibrium, which is a prerequisite for a saturated solution.[2] A common practice is to add at least 2-3 times the estimated amount needed for saturation.

-

Add a precise volume of the chosen solvent to each vial.

Step 2: Equilibration

-

Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the vials for a prolonged and consistent period, typically 48 to 72 hours.[6] This extended time is necessary to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium. Preliminary experiments can be run to confirm that the concentration in solution does not change between, for example, 48 and 72 hours.

Step 3: Sample Separation

-

After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for several hours to let the undissolved solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial.[7] This step is crucial to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility. The filtration should be performed quickly to minimize any temperature change that could cause precipitation.

Step 4: Quantification via High-Performance Liquid Chromatography (HPLC)

-

Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of 5-Ethyl-3-methylimidazolidine-2,4-dione of known concentrations.[7]

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.999.

-

Inject the diluted sample solutions and record the peak areas.

-

Calculate the concentration of the solute in the saturated solution using the calibration curve, accounting for the dilution factor.

2.2 Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method and HPLC analysis.

Chapter 3: Data Analysis and Thermodynamic Modeling

Once experimental solubility data is collected at various temperatures, it can be used to understand the thermodynamics of the dissolution process.

3.1 Presentation of Solubility Data

For the purpose of this guide, the following table presents a hypothetical yet plausible dataset for the mole fraction solubility (x) of 5-Ethyl-3-methylimidazolidine-2,4-dione in several organic solvents at different temperatures.

| Solvent | Polarity Index | 298.15 K (25 °C) | 303.15 K (30 °C) | 308.15 K (35 °C) | 313.15 K (40 °C) |

| Methanol | 6.6 | 0.0452 | 0.0515 | 0.0583 | 0.0658 |

| Ethanol | 5.2 | 0.0318 | 0.0368 | 0.0423 | 0.0485 |

| Acetonitrile | 6.2 | 0.0255 | 0.0290 | 0.0328 | 0.0369 |

| Ethyl Acetate | 4.3 | 0.0104 | 0.0125 | 0.0148 | 0.0173 |

| Toluene | 2.4 | 0.0015 | 0.0019 | 0.0024 | 0.0030 |

Note: The data in this table is illustrative and intended for demonstrating the subsequent thermodynamic analysis.

3.2 Thermodynamic Analysis: The van't Hoff Equation

The relationship between solubility and temperature is described by the van't Hoff equation.[8] By analyzing this relationship, we can calculate the apparent standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution.[9]

The linear form of the van't Hoff equation is: ln(x) = - (ΔH°/R) * (1/T) + (ΔS°/R)

Where:

-

x is the mole fraction solubility

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T (a "van't Hoff plot"), we should obtain a straight line if the enthalpy and entropy of dissolution are constant over the temperature range.[8][10]

-

The slope of the line is equal to -ΔH°/R.

-

The intercept of the line is equal to ΔS°/R.

From these values, the Gibbs free energy of dissolution can be calculated at a specific temperature (e.g., mean harmonic temperature) using the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°

-

ΔH° (Enthalpy): Indicates whether the dissolution process is endothermic (positive, absorbs heat, solubility increases with temperature) or exothermic (negative, releases heat, solubility decreases with temperature).

-

ΔS° (Entropy): Reflects the change in disorder of the system upon dissolution.

-

ΔG° (Gibbs Free Energy): Indicates the spontaneity of the dissolution process (a negative value indicates a spontaneous process).

3.3 Data Analysis Workflow Diagram

Caption: Logical workflow for calculating thermodynamic parameters from experimental solubility data.

Chapter 4: Implications for Drug Development

A comprehensive solubility profile, complete with thermodynamic analysis, is invaluable for making informed decisions in pharmaceutical development:

-

Crystallization and Purification: Knowledge of solubility in different solvents and its temperature dependence is essential for designing efficient crystallization processes to control purity and crystal form (polymorphism).

-

Formulation Development: The data directly guides the selection of solvents or co-solvents for liquid formulations (e.g., oral solutions, injectables). For poorly soluble compounds, this data is the first step toward developing enabling formulations like amorphous solid dispersions.

-

Risk Assessment: Early identification of low solubility can flag potential issues with bioavailability, allowing for mitigation strategies to be implemented early in the development cycle, saving significant time and resources.[4][11]

Conclusion

This guide has detailed a robust, scientifically-grounded methodology for determining and analyzing the solubility profile of 5-Ethyl-3-methylimidazolidine-2,4-dione in organic solvents. By adhering to the principles of equilibrium solubility, employing a validated experimental protocol like the isothermal shake-flask method, and applying thermodynamic models such as the van't Hoff equation, researchers can generate a comprehensive and insightful dataset. This data is not an end in itself but a critical tool that provides a quantitative understanding of solute-solvent interactions, guiding rational decision-making throughout the drug discovery and development pipeline.

References

-

Perlovich, G. L. (2013). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. Molecular Pharmaceutics. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Grant, D. J. W., et al. (1984). Non-linear van't Hoff solubility-temperature plots and their pharmaceutical interpretation. International Journal of Pharmaceutics. Retrieved from [Link]

-

ResearchGate. (n.d.). A thermodynamic exploration into pharmaceutical drug solubility. Retrieved from [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Scribd. (n.d.). Non-linear Solubility-Temperature Analysis. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Loughborough University Research Repository. (2025). Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures. Retrieved from [Link]

-

Jouyban, A., et al. (n.d.). Solubility Prediction of Paracetamol in Water-Glycerol Mixtures at 25 and 30 ºC using the Jouyban-Acree Model. Asian Journal of Chemistry. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

-

Jouyban, A., & Acree, W. E. Jr. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

J-Stage. (2005). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. Retrieved from [Link]

-

IMR Press. (n.d.). Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

PubMed. (n.d.). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

-

ResearchGate. (n.d.). shows the solubility data in a van't Hoff plot. Retrieved from [Link]

-

Cheng, X-C., et al. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. Retrieved from [Link]

-

EPA. (2025). (5R)-3-Ethyl-5-phenylimidazolidine-2,4-dione Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Van 't Hoff equation. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydantoin and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Retrieved from [Link]

-

PMC. (n.d.). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]

-

LCGC International. (2012). Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-5-methyl-5-phenylimidazolidine-2,4-dione. Retrieved from [Link]

-

Chemsrc. (2025). 5-ethyl-3,5-dimethyl-imidazolidine-2,4-dione. Retrieved from [Link]

-

SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Retrieved from [Link]

-

ResearchGate. (2025). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Hydantoin and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

-

ResearchGate. (n.d.). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Sci-Hub: are you are robot? [sci-hub.box]

- 11. protocols.io [protocols.io]

The Evolution of Methylated Imidazolidine-2,4-diones: From Historical Discovery to Advanced Pharmacological Applications

Introduction: The Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione ring, classically known as hydantoin, is a highly versatile five-membered heterocyclic core. It was first discovered in 1861 by 1[1] through the hydrogenation of uric acid-derived allantoin. Over the past century, the strategic addition of methyl and other alkyl groups to this pharmacophore has yielded a diverse array of bioactive molecules. Methylated hydantoins—such as 5,5-dimethylhydantoin, mephenytoin, and nilutamide—have become cornerstones in both synthetic organic chemistry and clinical pharmacology, serving as vital intermediates and life-saving therapeutics.

Historical Milestones in Discovery

The journey of methylated hydantoins from chemical curiosities to blockbuster drugs spans several decades of serendipitous discovery and rational drug design:

-

Early Photochemistry (1905): The first methylated analog, 5,5-dimethylhydantoin, was serendipitously discovered by 2[2]. They observed its slow formation after exposing a mixture of acetone and hydrocyanic acid to sunlight for a period of 5–7 months.

-

The Bucherer-Bergs Revolution (1920s): German chemists Hermann Bergs and Hans Theodor Bucherer independently developed a . By reacting ketones with potassium cyanide and ammonium carbonate, they provided a rapid, scalable route to 5,5-disubstituted hydantoins.

-

Clinical Emergence (1940s–1990s): The pharmacological utility of the methylated hydantoin scaffold was validated with the introduction of3[3] as a powerful anticonvulsant. Decades later, structural evolution of the scaffold led to the discovery of nilutamide, a nitroaromatic hydantoin analog approved by the 4[4] as a first-generation nonsteroidal antiandrogen for prostate cancer.

Mechanistic Chemistry: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction remains the gold standard for synthesizing methylated hydantoins. The reaction is a highly efficient, self-validating system where the intermediates sequentially drive the equilibrium forward toward the thermodynamically stable product.

Mechanism: The reaction begins with the condensation of a ketone (e.g., acetone) with cyanide to form a cyanohydrin. Ammonia, released from the thermal decomposition of ammonium carbonate, attacks the cyanohydrin via an SN2 mechanism to yield an aminonitrile. Nucleophilic addition of the aminonitrile to carbon dioxide forms a cyano-carbamic acid, which undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one intermediate. A final 5[5] yields the hydantoin.

Bucherer-Bergs reaction mechanism for methylated hydantoin synthesis.

Pharmacological Profiles and Biological Activity

Methylated hydantoins exhibit varied biological activities depending on their substitution patterns, acting on entirely different physiological targets.

-

Anticonvulsants: Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) undergoes hepatic N-demethylation in vivo to its active metabolite, nirvanol. This metabolite modulates voltage-gated sodium channels, stabilizing the inactive state of the channel to suppress the rapid action potential firing associated with seizures.

-

Antiandrogens: Nilutamide features a fully formed 6[6] that mimics the amide bonds in flutamide. It competitively binds the androgen receptor (AR), preventing the nuclear translocation required to7[7] in prostate cancer.

Mechanism of action of nilutamide blocking the androgen receptor pathway.

Quantitative Data Summarization

| Compound | Discovery / Approval | Primary Indication | Target / Mechanism | Half-Life |

| 5,5-Dimethylhydantoin | 1905 | Chemical Intermediate | N/A (Building Block) | N/A |

| Mephenytoin | 1945 | Anticonvulsant | Voltage-gated Na⁺ channels | ~144 hours (active metabolite) |

| Nilutamide | 1996 (FDA) | Prostate Cancer | Androgen Receptor Antagonist | ~2 days |

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 5,5-dimethylhydantoin using the Bucherer-Bergs methodology. Every step is designed with specific chemical causality to maximize yield and purity.

Objective: To synthesize a model methylated imidazolidine-2,4-dione using a multicomponent cyclization strategy.

-

Step 1: Reagent Preparation and Stoichiometry

-

Action: In a round-bottom flask, combine acetone, potassium cyanide (KCN), and ammonium carbonate ((NH4)2CO3) in a8[8].

-

Causality & Self-Validation: The excess of ammonium carbonate is critical. It acts not only as the source of ammonia and carbon dioxide but also as an in situ buffer to maintain the pH between 8 and 9. If the pH drops (acidic), cyanohydrin formation is hindered; if it spikes (strongly alkaline), cyanide degrades. The 1:2:4 ratio self-regulates the pH, ensuring optimal reaction kinetics.

-

-

Step 2: Solvent Selection and Solubilization

-

Action: Suspend the reactants in a 1:1 (v/v) mixture of ethanol and distilled water.

-

Causality & Self-Validation: The reaction requires a biphasic dissolution strategy. Ethanol solubilizes the organic ketone (acetone), while water dissolves the inorganic salts. A homogeneous reaction mixture validates that the solvent ratio is correct, preventing localized concentration gradients that lead to over-alkylation side products.

-

-

Step 3: Thermal Activation in a Closed System

-

Action: Seal the reaction vessel and heat to a gentle reflux (60–70 °C) with continuous magnetic stirring for 10–12 hours.

-

Causality & Self-Validation: Heating accelerates the SN2 attack of ammonia on the cyanohydrin. Using a closed or tightly refluxed system is mandatory to9[9]. The sustained internal pressure drives the equilibrium of the cyano-carbamic acid intermediate toward intramolecular ring closure.

-

-

Step 4: Acidic Workup and Precipitation

-

Action: Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) until the pH reaches ~3.

-

Causality & Self-Validation: Acidification neutralizes the alkaline buffer and protonates the hydantoin salt, drastically reducing its solubility in the aqueous-ethanolic solvent. The sudden formation of a white crystalline precipitate serves as a visual, self-validating indicator that the cyclization was successful.

-

-

Step 5: Isolation and Purification

-

Action: Isolate the crude product via vacuum filtration (Büchner funnel) and recrystallize from hot water.

-

Causality & Self-Validation: Methylated hydantoins are highly crystalline. Recrystallization from water leverages the temperature-dependent solubility of the hydantoin, leaving unreacted cyanide and inorganic salts dissolved in the mother liquor.

-

Conclusion

The methylated imidazolidine-2,4-dione scaffold is a testament to the enduring power of classic heterocyclic chemistry. From its early discovery via solar irradiation to the highly optimized Bucherer-Bergs multicomponent reaction, the structural tuning of the hydantoin ring has yielded compounds with profound pharmacological impacts. Whether acting as voltage-gated sodium channel modulators or androgen receptor antagonists, methylated hydantoins continue to be a vital asset in modern drug discovery.

References

- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: nih.gov.

- Bucherer-Bergs Reaction. Source: alfa-chemistry.com.

- Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Source: encyclopedia.pub.

- Bucherer–Bergs reaction. Source: wikipedia.org.

- Step-by-step protocol for 5-(2-Thienyl)hydantoin synthesis. Source: benchchem.com.

- Discovery and development of antiandrogens. Source: wikipedia.org.

- Antischistosomal versus Antiandrogenic Properties of Aryl Hydantoin Ro 13-3978. Source: nih.gov.

- Topilutamide – Knowledge and References. Source: taylorandfrancis.com.

- A Review on the Some Biological Activities of the Hydantoin Derivatives. Source: jddtonline.info.

- Anticonvulsant Classes and Possible Mechanism of Actions. Source: acs.org.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and development of antiandrogens - Wikipedia [en.wikipedia.org]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Antischistosomal versus Antiandrogenic Properties of Aryl Hydantoin Ro 13-3978 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

Computational Modeling of the 5-Ethyl-3-methylimidazolidine-2,4-dione Scaffold: A Dual-Target Perspective on CYP2C19 Metabolism and BACE1 Inhibition

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 5-ethyl-3-methylimidazolidine-2,4-dione (5-ethyl-3-methylhydantoin) scaffold is a highly versatile pharmacophore in medicinal chemistry. Structurally, it forms the core of the anticonvulsant mephenytoin and serves as a highly potent transition-state isostere in modern neuropharmacology. From a computational modeling perspective, this ligand presents a unique dual-target paradigm: it acts as a highly specific substrate for the hepatic cytochrome P450 enzyme CYP2C19 [1], and its halogenated derivatives (e.g., 5-(3-bromophenyl)-5-ethyl-3-methylimidazolidine-2,4-dione) act as potent, centrally active inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) [2].

This whitepaper details the in silico methodologies, structural causality, and self-validating computational protocols required to model the binding of this ligand class to both targets.

Target 1: CYP2C19 Metabolic Binding and Homology Modeling

Structural Causality of CYP2C19 Selectivity

CYP2C19 is the primary enzyme responsible for the 4'-hydroxylation of (S)-mephenytoin, a classic index substrate containing the 5-ethyl-3-methylimidazolidine-2,4-dione core[1][3]. The stereoselective metabolism of this ligand is a benchmark for evaluating CYP2C19 polymorphic activity. Because high-resolution, ligand-bound crystal structures of all CYP2C19 allotypes are not always available, homology modeling using closely related templates (such as rabbit CYP2C5) is the gold standard for structural prediction[4][5].

Computational docking reveals that the specific orientation of the hydantoin core is dictated by a highly constrained active site. The ligand is positioned such that the phenyl ring points directly at the heme iron to facilitate hydroxylation. This orientation is strictly stabilized by Asp293 , which acts as the primary anchor, while Val113 and Ala297 provide a hydrophobic sleeve that prevents the ligand from tumbling within the catalytic pocket[1][4].

Standardized Computational Protocol: CYP2C19 Homology & Docking

To ensure scientific integrity and reproducibility, the following self-validating workflow must be employed when modeling hydantoin derivatives in CYP2C19:

-

Template Selection & Alignment: Retrieve the sequence of human CYP2C19 (UniProtKB) and align it against the crystal structure of rabbit CYP2C5 (PDB ID: 1DT6 or similar high-resolution apo/holo structures). Ensure strict alignment of the conserved Cys-pocket that coordinates the heme iron[4].

-

Model Generation & Loop Refinement: Generate 3D coordinates using MODELLER. Perform extensive loop refinement on the highly flexible F and G helices, which govern substrate access to the active site.

-

Ligand Preparation: Construct the 3D structure of 5-ethyl-3-methylimidazolidine-2,4-dione. Assign Gasteiger charges and minimize the structure using the OPLS4 force field to identify the lowest-energy conformer.

-

Grid Generation: Center the docking grid on the heme iron, extending the bounding box to encompass Asp293, Val113, and Ala297[1].

-

Induced-Fit Docking (IFD): Execute IFD to allow side-chain flexibility within 5 Å of the ligand. Filter poses based on the distance between the target hydroxylation site (para-position of the phenyl ring) and the heme iron (optimal distance: 4.5–6.0 Å).

Caption: Computational workflow for homology modeling and docking of hydantoins into CYP2C19.

Target 2: BACE1 Inhibition via Iminohydantoins

Structure-Based Drug Design (SBDD) Causality

BACE1 is the rate-limiting enzyme in the production of neurotoxic amyloid-β (Aβ) peptides, making it a prime target for Alzheimer's disease therapeutics[6][7]. The 5-ethyl-3-methylimidazolidine-2,4-dione scaffold (specifically its iminohydantoin and aminohydantoin derivatives) was identified through rigorous SBDD as a potent transition-state mimic[2].

The catalytic machinery of BACE1 relies on an aspartic acid dyad (Asp32 and Asp228 )[7]. The hydantoin core forms a critical hydrogen-bond network with this dyad, effectively locking the enzyme in an inactive state. Furthermore, the 5-ethyl and 3-methyl substitutions are not arbitrary; they are sterically optimized to occupy the S1 and S2' subpockets. By appending a bulky, halogenated aromatic group—yielding 5-(3-bromophenyl)-5-ethyl-3-methylimidazolidine-2,4-dione—researchers successfully targeted the deep, lipophilic S3 and F' subsites, drastically increasing binding affinity and CNS penetrance[2].

Standardized Computational Protocol: BACE1 Molecular Dynamics

To validate the stability of the hydantoin-BACE1 complex, static docking must be coupled with Molecular Dynamics (MD) simulations:

-

System Solvation: Place the docked BACE1-ligand complex in a TIP3P water box, ensuring a minimum 10 Å buffer between the protein and the box edge. Neutralize the system with Na+/Cl- ions (0.15 M).

-

Protonation State Assignment: Critically, assign the correct protonation states to the catalytic dyad. For hydantoin binding, Asp32 is typically deprotonated while Asp228 is protonated (or vice versa, depending on the specific tautomer of the iminohydantoin)[7].

-

Equilibration (NPT/NVT): Perform 1000 steps of steepest descent minimization. Gradually heat the system to 300 K over 50 ps (NVT ensemble), followed by density equilibration at 1 atm for 500 ps (NPT ensemble) using a Berendsen barostat.

-

Production Run: Execute a 100 ns production run using the AMBER ff14SB force field for the protein and GAFF2 for the ligand.

-

Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand heavy atoms to confirm stable binding within the S3 subsite, and calculate the binding free energy using MM-GBSA.

Caption: Structure-based drug design pathway for BACE1 iminohydantoin inhibitors.

Quantitative Data Presentation

The following table summarizes the distinct computational modeling parameters and binding profiles of the 5-ethyl-3-methylimidazolidine-2,4-dione scaffold across its two primary biological targets.

| Parameter | CYP2C19 (Metabolic Target) | BACE1 (Therapeutic Target) |

| Ligand Role | Substrate (S-mephenytoin core) | Inhibitor (Iminohydantoin derivative) |

| Primary Interaction Site | Heme Iron vicinity | Catalytic Dyad (Asp32 / Asp228) |

| Key Stabilizing Residues | Asp293, Val113, Ala297 | Asp32, Asp228, Thr232, Asn233 |

| Subpocket Occupancy | Hydrophobic sleeve | S1, S2', S3, and F' subsites |

| Computational Method | Homology Modeling & Induced-Fit Docking | Structure-Based Drug Design & MD Simulations |

| Critical Validation Metric | Distance to Heme Fe (< 6.0 Å) | RMSD stability & MM-GBSA Free Energy |

Conclusion

The computational modeling of the 5-ethyl-3-methylimidazolidine-2,4-dione ligand underscores the necessity of target-specific in silico workflows. For CYP2C19, the challenge lies in accurately modeling the flexible F/G helices and the critical Asp293 anchor to predict metabolic fate. Conversely, for BACE1, the scaffold acts as a rigid transition-state isostere, requiring precise protonation state assignments of the Asp32/Asp228 dyad and rigorous molecular dynamics to validate S3 subsite occupancy. By adhering to these self-validating protocols, researchers can reliably predict both the pharmacokinetic liabilities and the pharmacodynamic efficacy of hydantoin-based therapeutics.

References

-

Studies of binding modes of (S)-mephenytoin to wild types and mutants of cytochrome P450 2C19 and 2C9 using homology modeling and computational docking. PubMed. [Link]

-

Mephenytoin to Wild Types and Mutants of Cytochrome P450 2C19 and 2C9 Using Homology Modeling and Computational Docking. ProQuest.[Link]

-

Homology modeling and substrate binding study of human CYP2C18 and CYP2C19 enzymes. PubMed.[Link]

-

Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega.[Link]

-

5-(3-bromophenyl)-5-ethyl-3-methylimidazolidine-2,4-dione | 1372806-09-1. Molaid.[Link]

-

Performance Verification of CYP2C19 Enzyme Abundance Polymorphism Settings within the Simcyp Simulator v21. Semantic Scholar.[Link]

-

Design and Synthesis of 5,5′-Disubstituted Aminohydantoins as Potent and Selective Human β-Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry.[Link]

-

BACE-1 Enzyme: A Promising Target for Alzheimer's Disease. DergiPark.[Link]

Sources

- 1. Studies of binding modes of (S)-mephenytoin to wild types and mutants of cytochrome P450 2C19 and 2C9 using homology modeling and computational docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Studies of Binding Modes of (S)-Mephenytoin to Wild Types and Mutants of Cytochrome P450 2C19 and 2C9 Using Homology Modeling and Computational Docking - ProQuest [proquest.com]

- 5. Homology modeling and substrate binding study of human CYP2C18 and CYP2C19 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Synthesis protocol for 5-Ethyl-3-methylimidazolidine-2,4-dione from amino acids

Application Note: Synthesis of 5-Ethyl-3-methylimidazolidine-2,4-dione

A Detailed Protocol for Researchers in Medicinal Chemistry and Drug Development

Introduction

Hydantoins (imidazolidine-2,4-diones) are a class of five-membered heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry. Their derivatives exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] The targeted synthesis of specifically substituted hydantoins is therefore a critical task in drug discovery and development.

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Ethyl-3-methylimidazolidine-2,4-dione. The described methodology starts from the readily available amino acid, α-aminobutyric acid, and proceeds via a robust two-step sequence. This approach, a modification of the classic Urech hydantoin synthesis, is designed for efficiency, scalability, and high yield, making it suitable for both academic research and industrial drug development settings.[1][3] We will detail the causality behind experimental choices, provide step-by-step instructions, and outline methods for validation and troubleshooting to ensure reliable and reproducible outcomes.

Scientific Principles and Synthetic Strategy

The synthesis of a 3,5-disubstituted hydantoin from an amino acid requires a logical and efficient strategy to build the heterocyclic ring and install the desired substituents at specific positions. Our approach is a two-step process that leverages well-established reaction mechanisms.

-

Selection of Precursor : The 5-position substituent of a hydantoin synthesized via the Urech pathway is derived from the side chain of the starting amino acid. To achieve the target 5-ethyl group, (±)-2-aminobutanoic acid (α-aminobutyric acid) is the ideal precursor.

-

Two-Step Synthetic Pathway :

-

Step 1: Fischer Esterification : The carboxylic acid moiety of 2-aminobutanoic acid is first protected as an ethyl ester. This is crucial for two reasons: (i) it prevents the carboxyl group from interfering with the subsequent ureido formation step, and (ii) it enhances the solubility of the amino acid in organic solvents. The esterification is performed under acidic conditions, a classic Fischer esterification, which protonates the carbonyl oxygen, making it more electrophilic for attack by the alcohol.[4][5]

-

Step 2: Ureido Formation and Intramolecular Cyclization : The amino group of the resulting ester is reacted with methyl isocyanate . This reaction forms a ureido intermediate. The N-methyl group from the isocyanate is directly incorporated as the future N-3 substituent of the hydantoin ring. The subsequent intramolecular cyclization, often promoted by heat or base, involves the nucleophilic attack of the ureido nitrogen onto the ester carbonyl, eliminating ethanol and forming the stable five-membered hydantoin ring.[6][7]

-

Visualized Reaction Scheme

The overall synthetic transformation is illustrated below.